3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid
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Overview
Description
3-Fluoro-2-(trifluoroacetamido)benzoic acid is an organic compound with the molecular formula C9H5F4NO3. It is a derivative of benzoic acid, where the hydrogen atoms are substituted with fluorine and trifluoroacetamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(trifluoroacetamido)benzoic acid typically involves the introduction of fluorine and trifluoroacetamido groups onto a benzoic acid scaffold. One common method is the reaction of 3-fluorobenzoic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoroacetamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The trifluoroacetamido group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized benzoic acids .
Scientific Research Applications
3-Fluoro-2-(trifluoroacetamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-2-(trifluoroacetamido)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atoms can also enhance the compound’s binding affinity to certain proteins, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of trifluoroacetamido.
3-Fluorobenzoic acid: Lacks the trifluoroacetamido group, making it less reactive in certain conditions.
2-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group at a different position, affecting its chemical properties.
Uniqueness
3-Fluoro-2-(trifluoroacetamido)benzoic acid is unique due to the presence of both fluorine and trifluoroacetamido groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
935292-89-0 |
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Molecular Formula |
C9H5F4NO3 |
Molecular Weight |
251.13 g/mol |
IUPAC Name |
3-fluoro-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H5F4NO3/c10-5-3-1-2-4(7(15)16)6(5)14-8(17)9(11,12)13/h1-3H,(H,14,17)(H,15,16) |
InChI Key |
FLEFUHVFUGMNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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